An In-depth Technical Guide to 4-Methyl-3-nitroanisole (CAS: 17484-36-5)
An In-depth Technical Guide to 4-Methyl-3-nitroanisole (CAS: 17484-36-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-3-nitroanisole, a valuable chemical intermediate in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, and key applications, with a focus on its role in synthetic methodologies.
Physicochemical Properties
4-Methyl-3-nitroanisole, also known as 4-methoxy-2-nitrotoluene, is a light yellow liquid at room temperature.[1] It is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 17484-36-5 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Melting Point | 17 °C | |
| Boiling Point | 266-267 °C | |
| Density | 1.207 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.552 | |
| Solubility | Insoluble in water; soluble in chloroform.[1] | |
| Appearance | Light yellow liquid | [1] |
Spectroscopic Data
The structural elucidation of 4-Methyl-3-nitroanisole is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the methyl group. The exact chemical shifts and coupling constants would be influenced by the positions of the substituents on the benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.
Note: While specific peak assignments and coupling constants were not fully detailed in the available search results, typical chemical shift ranges for similar aromatic compounds can be consulted for interpretation.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methyl-3-nitroanisole would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
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C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.
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NO₂ stretching (asymmetric and symmetric): Strong absorptions typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
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C-O stretching (ether): In the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
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C=C stretching (aromatic): Around 1600-1450 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 4-Methyl-3-nitroanisole would show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern would be influenced by the substituents on the aromatic ring, with common losses including the nitro group (NO₂), methyl group (CH₃), and methoxy group (OCH₃).
Synthesis of 4-Methyl-3-nitroanisole
A common method for the synthesis of 4-Methyl-3-nitroanisole involves the nitration of 4-methylanisole (B47524). This reaction typically yields a mixture of isomers, from which 4-methyl-3-nitroanisole must be separated.
Experimental Protocol: Nitration of 4-Methylanisole
This is a representative protocol based on general knowledge of electrophilic aromatic substitution reactions. Specific conditions may need to be optimized.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 4-methylanisole in a suitable solvent (e.g., acetic anhydride (B1165640) or a chlorinated solvent) to a low temperature (e.g., 0-5 °C) using an ice bath.
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Preparation of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the dropping funnel.
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Addition of Nitrating Agent: Add the nitrating agent dropwise to the stirred solution of 4-methylanisole while maintaining the low temperature. The reaction is exothermic and careful control of the addition rate is crucial to prevent over-nitration and side reactions.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice. Neutralize the acidic solution carefully with a base, such as sodium bicarbonate solution.
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Extraction: Extract the product mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography to isolate 4-methyl-3-nitroanisole.
Caption: Synthesis of 4-Methyl-3-nitroanisole via nitration of 4-methylanisole.
Applications in Organic Synthesis
4-Methyl-3-nitroanisole serves as a versatile starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Synthesis of Acetylcholinesterase Inhibitors
One notable application is its use as a precursor in the synthesis of acetylcholinesterase (AChE) inhibitors. These compounds are of significant interest in the development of treatments for Alzheimer's disease. The synthesis would typically involve the reduction of the nitro group to an amine, followed by further functionalization to build the desired inhibitor scaffold.
Experimental Workflow: General Scheme for AChE Inhibitor Synthesis
The following diagram illustrates a general workflow for the utilization of 4-Methyl-3-nitroanisole in the synthesis of a potential acetylcholinesterase inhibitor.
Caption: General workflow for the synthesis of an AChE inhibitor from 4-Methyl-3-nitroanisole.
Safety Information
4-Methyl-3-nitroanisole is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Methyl-3-nitroanisole is a key building block in organic synthesis with well-defined physicochemical and spectroscopic properties. Its utility as a precursor for more complex molecules, particularly in the synthesis of potential therapeutic agents like acetylcholinesterase inhibitors, makes it a compound of interest for researchers in drug discovery and development. Careful handling in accordance with safety guidelines is essential.

